molecular formula C16H9ClF2N2O2 B4678182 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide

Cat. No. B4678182
M. Wt: 334.70 g/mol
InChI Key: KLAXTCOUGRXRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of cancer.

Mechanism of Action

5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcriptional activity of oncogenes. This results in the downregulation of key genes involved in cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. However, the synthesis of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide is complex and requires multiple steps, which can be time-consuming and expensive. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide in clinical settings.

Future Directions

Several potential future directions for 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide research include:
1. Combination therapy: 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination therapy regimens for 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide.
2. Biomarker identification: The identification of biomarkers that predict the response to 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide treatment could help to personalize cancer therapy and improve patient outcomes.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide in human patients with cancer.
4. Structural optimization: Further structural optimization of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide could lead to the development of more potent and selective BET inhibitors.
5. Mechanistic studies: Further mechanistic studies are needed to better understand the molecular mechanisms underlying the anti-tumor activity of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide and to identify potential resistance mechanisms.
Conclusion:
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide is a promising therapeutic agent for the treatment of cancer, with potent anti-tumor activity and a selective mechanism of action. While further studies are needed to optimize its synthesis, dosage, and treatment regimen, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has the potential to improve cancer therapy and patient outcomes.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. It has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF2N2O2/c17-10-3-1-9(2-4-10)15-8-14(21-23-15)16(22)20-13-6-5-11(18)7-12(13)19/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAXTCOUGRXRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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